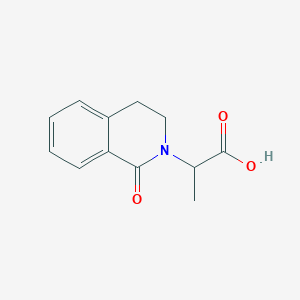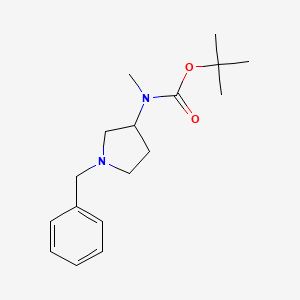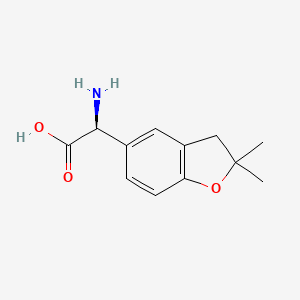![molecular formula C31H21N2O2P B12883908 (4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxazine core linked to a diphenylphosphine oxide group, which contributes to its distinctive chemical behavior and versatility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the phenoxazine core or the diphenylphosphine oxide group.
Substitution: Substitution reactions can introduce different functional groups onto the phenoxazine core or the diphenylphosphine oxide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxazine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying molecular interactions.
Medicine: Research into its potential therapeutic applications, including its role as a drug candidate for various diseases, is ongoing.
Mécanisme D'action
The mechanism of action of (4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The phenoxazine core can interact with various biological molecules, while the diphenylphosphine oxide group can modulate these interactions. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazine Derivatives: Compounds like phenoxazine and its derivatives share structural similarities with (4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide and exhibit similar chemical properties.
Diphenylphosphine Oxide Compounds: Other compounds containing the diphenylphosphine oxide group also share some chemical characteristics with this compound.
Uniqueness
The uniqueness of this compound lies in its combined phenoxazine and diphenylphosphine oxide structure, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C31H21N2O2P |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
15-(4-diphenylphosphorylphenyl)-8-oxa-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaene |
InChI |
InChI=1S/C31H21N2O2P/c34-36(23-10-3-1-4-11-23,24-12-5-2-6-13-24)25-20-18-22(19-21-25)31-32-26-14-9-17-29-30(26)33(31)27-15-7-8-16-28(27)35-29/h1-21H |
Clé InChI |
ZHVBUWOXLFVMES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C6N4C7=CC=CC=C7OC6=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)




![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)

![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
